molecular formula C9H21NO3 B1610092 Tetraethylammonium bicarbonate CAS No. 17351-61-0

Tetraethylammonium bicarbonate

Cat. No.: B1610092
CAS No.: 17351-61-0
M. Wt: 191.27 g/mol
InChI Key: XUBMPLUQNSSFHO-UHFFFAOYSA-M
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Description

Tetraethylammonium bicarbonate is a quaternary ammonium salt with the chemical formula (CH₃CH₂)₄N(HCO₃). It is a versatile compound used in various scientific and industrial applications. The compound is known for its ability to act as a buffering agent, a reagent in organic synthesis, and a catalyst in various chemical reactions .

Mechanism of Action

Target of Action

Tetraethylammonium bicarbonate primarily targets autonomic ganglia , calcium- and voltage-activated potassium channels , and nicotinic acetylcholine receptors . These targets play crucial roles in various physiological processes, including nerve signal transmission and muscle contraction.

Mode of Action

This compound interacts with its targets by blocking them . This blocking action inhibits the normal function of these targets, leading to changes in the physiological processes they control. For instance, blocking autonomic ganglia can prevent signals carrying vasoconstrictor impulses from proceeding, leading to vasodilation .

Biochemical Pathways

The exact biochemical pathways affected by this compound are still under investigation. It is known that the compound’s blocking action on autonomic ganglia and potassium channels can disrupt normal nerve signal transmission and muscle contraction .

Pharmacokinetics

It is known that the compound is used in its salt forms, such as tetraethylammonium chloride and tetraethylammonium bromide . These forms may influence the compound’s bioavailability and pharmacokinetic behavior.

Result of Action

The primary result of this compound’s action is vasodilation , due to its inhibitory actions at the autonomic ganglia . It was thought to be a potential therapeutic vasodilator, but serious toxic effects were found . Currently, its most common use is as a pharmacological research agent that blocks selective potassium channels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the compound is used in the laboratory setting to prepare lipophilic salts of inorganic anions , and its use may be influenced by factors such as temperature, pH, and the presence of other chemical substances.

Biochemical Analysis

Biochemical Properties

Tetraethylammonium bicarbonate interacts with various biomolecules in its applications. For instance, it is used in the synthesis of carbamate esters from amines This suggests that it may interact with enzymes and proteins involved in amine metabolism

Cellular Effects

It is known that Tetraethylammonium, a related compound, can block voltage-dependent K+ channels in nerve cells . This suggests that this compound might also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Given its use in the synthesis of carbamate esters from amines , it may exert its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression

Temporal Effects in Laboratory Settings

It is known that this compound can be efficiently prepared as a 2M stock solution by carbonation of a mixture of triethylamine and water in a commercially available pressure reactor .

Dosage Effects in Animal Models

It is known that Tetraethylammonium, a related compound, can cause symptoms such as tremors, incoordination, flaccid prostration, and death from respiratory failure in mice and rats receiving toxic parenteral doses .

Metabolic Pathways

Given its use in the synthesis of carbamate esters from amines , it may interact with enzymes or cofactors involved in amine metabolism.

Transport and Distribution

Given its lipophilic nature , it may interact with various transporters or binding proteins, potentially influencing its localization or accumulation within cells.

Subcellular Localization

Given its lipophilic nature , it may be directed to specific compartments or organelles within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraethylammonium bicarbonate can be synthesized by reacting tetraethylammonium hydroxide with carbon dioxide. The reaction typically involves bubbling carbon dioxide gas through an aqueous solution of tetraethylammonium hydroxide until the desired pH is achieved . This method is efficient and commonly used in laboratory settings.

Industrial Production Methods: In industrial settings, this compound is produced using a similar method but on a larger scale. The process involves the carbonation of a mixture of tetraethylammonium hydroxide and water in a pressure reactor. This method reduces carbon dioxide waste emissions and improves the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: Tetraethylammonium bicarbonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reagents: Common reagents include carbon dioxide, tetraethylammonium hydroxide, and various amines.

    Conditions: Reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products:

Scientific Research Applications

Tetraethylammonium bicarbonate is extensively used in scientific research due to its versatility:

Comparison with Similar Compounds

Uniqueness: Tetraethylammonium bicarbonate is unique due to its dual role as a buffering agent and a catalyst. Its ability to promote carboxylation reactions and its use in the synthesis of carbamate esters set it apart from other similar compounds .

Properties

IUPAC Name

hydrogen carbonate;tetraethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N.CH2O3/c1-5-9(6-2,7-3)8-4;2-1(3)4/h5-8H2,1-4H3;(H2,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBMPLUQNSSFHO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CC.C(=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10473089
Record name Tetraethylammonium bicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17351-61-0
Record name Tetraethylammonium bicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetraethylammonium bicarbonate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does tetraethylammonium bicarbonate enhance nucleophilic fluorination reactions with [18F]fluoride?

A1: Traditionally, [18F]fluoride for radiolabeling requires time-consuming azeotropic drying to remove water. TEABC simplifies this process by enabling efficient recovery of [18F]fluoride (up to 99%) [] without azeotropic evaporation. It forms a reactive [18F]fluoride species capable of participating in aliphatic and aromatic nucleophilic substitutions, achieving high radiochemical conversions (up to 93%) []. This enhanced reactivity is likely due to TEABC's ability to act as a phase-transfer catalyst, facilitating the transfer of fluoride ions into organic solvents where the reactions occur. [, ]

Q2: What is the role of this compound in synthesizing N-substituted 1,3-oxazinan-2-ones?

A2: TEABC serves as a convenient source of bicarbonate in a one-pot, three-component reaction with 1,3-dibromopropane and a primary amine. This reaction, conducted in methanol at room temperature, efficiently yields N-substituted 1,3-oxazinan-2-ones []. The use of TEABC simplifies the reaction procedure and avoids the need for harsh reaction conditions.

Q3: Can this compound be used in the synthesis of radiolabeled compounds for imaging techniques like PET scans?

A3: Yes, TEABC has proven useful in the synthesis of [18F]DCFPyL, a radiolabeled ligand for PET imaging of prostate cancer recurrence []. The bicarbonate anion in TEABC facilitates the coupling of a radiofluorinated prosthetic group ([18F]FPy-TFP) with an unprotected PSMA-ligand in ethanol, leading to high yields of [18F]DCFPyL []. This highlights TEABC's compatibility with radiolabeling procedures and its potential for developing new PET tracers.

Q4: What is the structural characterization of this compound trihydrate?

A4: The crystal structure of this compound trihydrate reveals a layered arrangement []. The bicarbonate anion (CHO3−) forms hydrogen bonds with water molecules, creating hydrogen-bonded layers. Tetraethylammonium cations (C8H20N+) are sandwiched between these layers, forming a stable crystal structure [].

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